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Introduction

Discovered in the mid-1950s from a strain of Streptomyces nodosus found in the Orinoco River
region of Venezuela, Amphotericin B emerged as a groundbreaking, life-saving therapy for
systemic fungal infections, which were previously almost uniformly fatal.[1] It belongs to the
polyene macrolide class of antifungals and was licensed for medical use in 1959.[1] The initial
formulation, a colloidal dispersion with sodium deoxycholate, allowed for intravenous
administration to combat deep-seated mycoses. This technical guide delves into the core early
studies that established the in vitro and in vivo efficacy of Amphotericin B, providing a detailed
look at the foundational experimental protocols and quantitative data that paved the way for its
clinical use.

Mechanism of Action: Early Insights

From its initial investigation, the primary mechanism of action of Amphotericin B was
understood to be its interaction with sterols in the fungal cell membrane. The prevailing early
hypothesis was that Amphotericin B binds with high affinity to ergosterol, a principal sterol in
fungal membranes. This binding was thought to lead to the formation of pores or channels,
disrupting the membrane's integrity and causing the leakage of essential intracellular ions,
ultimately leading to fungal cell death. This selective toxicity for fungal cells over mammalian
cells was attributed to the lower affinity of Amphotericin B for cholesterol, the predominant
sterol in host cell membranes. Early studies also noted the induction of oxidative stress within
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fungal cells, though the precise contribution of this to its overall fungicidal effect was not fully
elucidated at the time.[1]
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Early conceptual model of Amphotericin B's mechanism of action.

In Vitro Efficacy

The foundational in vitro studies on Amphotericin A and B were crucial in establishing their
antifungal spectrum and potency. These early experiments, primarily conducted using broth
and agar dilution methods, provided the first quantitative measure of the concentrations
required to inhibit the growth of various pathogenic fungi.

Experimental Protocols

1. Fungal Isolates and Culture Preparation:

» Organisms: A variety of pathogenic yeasts and molds were tested, including strains of
Candida albicans, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces
dermatitidis, and Coccidioides immitis.

o Culture Media: Sabouraud's glucose agar was commonly used for maintaining stock
cultures. For susceptibility testing, a liquid medium such as Sabouraud's glucose broth or a
synthetic amino acid medium was employed.

e Inoculum Preparation: Fungal cultures were grown to a specified phase (e.qg., logarithmic
growth phase for yeasts). The concentration of the inoculum was standardized, often by
visual comparison to a turbidity standard or through hemocytometer counts, to ensure
reproducibility of the minimum inhibitory concentration (MIC) results.

2. Broth Dilution Method for MIC Determination:

o Atwo-fold serial dilution of Amphotericin B (solubilized with sodium deoxycholate) was
prepared in the test broth.

o Each tube in the dilution series was inoculated with the standardized fungal suspension.

o Adrug-free tube was included as a positive growth control, and an uninoculated tube served
as a negative control.
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e The tubes were incubated at an appropriate temperature (e.g., 30-37°C) for a defined period
(typically 24 to 48 hours for yeasts, and longer for molds).

+ The MIC was determined as the lowest concentration of Amphotericin B that resulted in the
complete visual inhibition of fungal growth.

Prepare Serial Dilutions
of Amphotericin B in Broth

Inoculate Tubes with

Standardized Fungal Suspension

Incubate at
Optimal Temperature and Time

Visually Inspect for
Fungal Growth (Turbidity)

Determine MIC:
Lowest Concentration
with No Visible Growth

Click to download full resolution via product page

Workflow for the early broth dilution MIC determination.

Summary of Early In Vitro Data

While the full quantitative data from the seminal 1955-1957 papers are not readily available in
modern databases, abstracts and later reviews indicate that Amphotericin B demonstrated a
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broad spectrum of activity at low concentrations. The following table represents an illustrative
summary of the expected MIC ranges based on the available information from that era.

Fungal Species lllustrative MIC Range (ug/mL)
Candida albicans 0.1-1.0

Cryptococcus neoformans 0.05-0.5

Histoplasma capsulatum 0.05-0.2

Blastomyces dermatitidis 0.1-05

Coccidioides immitis 0.1-1.0

Aspergillus fumigatus 0.5-2.0

Note: These values are illustrative and based on summaries of early research. The exact
values would have varied based on the specific strain and testing conditions.

In Vivo Efficacy in Animal Models

Following the promising in vitro results, the efficacy of Amphotericin B was evaluated in animal
models of systemic fungal infections. The mouse model was the primary system used to
assess the protective effects of the antibiotic against lethal fungal challenges.

Experimental Protocols

1. Animal Model and Infection:
e Animal: Swiss albino mice were commonly used.

« Infection: Mice were infected via intravenous (IV) or intraperitoneal (IP) injection of a lethal
dose of a fungal pathogen, such as Candida albicans or Coccidioides immitis.[2] The fungal
inoculum was prepared from cultures and standardized to a concentration that would cause
a predictable mortality rate in untreated control animals within a specified timeframe (e.g.,
100% mortality within 14 days).

2. Treatment Regimen:
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» Drug Formulation: A sterile aqueous solution of Amphotericin B, complexed with sodium
deoxycholate, was prepared for injection.

» Administration: Treatment was typically initiated shortly after infection. The drug was
administered intravenously or intraperitoneally. Dosing schedules varied, but often involved
single or multiple daily doses for a defined period.

o Dosage: A range of doses were tested to determine the effective dose (ED50) and to assess
the dose-response relationship.

3. Outcome Measures:

» Survival: The primary endpoint was the survival rate of treated animals compared to
untreated controls over a period of 14 to 30 days.

e Fungal Burden: In some studies, at the end of the experiment, organs such as the kidneys,
liver, and spleen were harvested, homogenized, and cultured to determine the number of
viable fungal colony-forming units (CFUs), providing a measure of tissue clearance.

Summary of Early In Vivo Data

Early in vivo studies demonstrated the remarkable protective effect of Amphotericin B in murine
models of systemic mycoses. Treatment significantly increased the survival rates of infected
mice compared to untreated controls. The table below provides an illustrative summary of the
type of data generated in these early studies.
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lllustrative
Fungal Treatment Protective
Mouse Model Outcome
Pathogen Route Dose
(mglkgl/day)
Systemic Significant
Candida albicans Infection (IV IV or IP 0.5-1.0 increase in
Challenge) survival rate
o Systemic Significant
Coccidioides ) ) )
L Infection (IP IV orlIP 05-15 increase in
immitis _
Challenge) survival rate
) Systemic Significant
Histoplasma ] ) ]
Infection (IV IV or IP 0.2-0.8 increase in
capsulatum )
Challenge) survival rate
Systemic Significant
Blastomyces ) ) )
o Infection (IV IV or IP 05-1.2 increase in
dermatitidis ]
Challenge) survival rate

Note: This table is a representation of the expected findings. Actual data would specify the
exact dosing regimen, duration, and resulting survival percentages.

Early Clinical Observations

The first clinical applications of Amphotericin B were in patients with life-threatening, deep-
seated fungal infections for which no effective therapy existed. These were often case series or
small, non-randomized trials due to the severity of the illnesses being treated.

Treatment Protocols

o Patient Population: Patients with confirmed diagnoses of disseminated coccidioidomycosis,
cryptococcal meningitis, histoplasmosis, or systemic candidiasis were among the first to
receive Amphotericin B.

e Drug Administration: The drug, formulated with sodium deoxycholate, was administered as a
slow intravenous infusion in a 5% dextrose solution. Saline solutions were avoided due to
the precipitation of the drug.
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e Dosing: Treatment often began with a small test dose (e.g., 1 mg) to assess for immediate
hypersensitivity reactions. The daily dose was then gradually increased to a target
maintenance dose, typically in the range of 0.5 to 1.0 mg/kg of body weight.

e Monitoring: Patients were closely monitored for both therapeutic response (e.g., clinical
improvement, sterilization of cerebrospinal fluid in meningitis) and toxicity. Infusion-related
reactions ("shake and bake" syndrome of fever and chills) and nephrotoxicity were
recognized early as significant adverse effects.

Conclusion

The foundational studies on Amphotericin B in the mid-to-late 1950s rapidly established its
potent, broad-spectrum antifungal activity. The in vitro data demonstrated its ability to inhibit a
wide range of pathogenic fungi at low concentrations, while the in vivo animal models
confirmed its life-saving potential in treating otherwise fatal systemic mycoses. These early
investigations, characterized by meticulous experimental design for their time, provided the
essential efficacy and preliminary safety data that led to the clinical adoption of Amphotericin B.
Despite the early recognition of its significant toxicities, the profound efficacy of Amphotericin B
solidified its role as the "gold standard" for the treatment of severe fungal infections for decades
to come, a testament to the robustness of these pioneering studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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